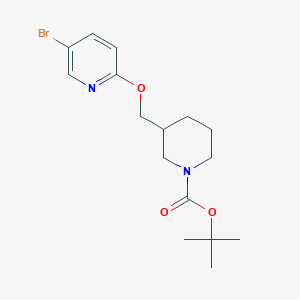

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

CAS No.: 1266115-14-3

Cat. No.: VC2855976

Molecular Formula: C16H23BrN2O3

Molecular Weight: 371.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266115-14-3 |

|---|---|

| Molecular Formula | C16H23BrN2O3 |

| Molecular Weight | 371.27 g/mol |

| IUPAC Name | tert-butyl 3-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-4-5-12(10-19)11-21-14-7-6-13(17)9-18-14/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |

| Standard InChI Key | FGOFVVVQMWCWPY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)Br |

Introduction

Chemical Properties and Structure

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate features a complex structure with multiple functional groups that contribute to its chemical versatility. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, a piperidine ring, and a bromopyridine moiety connected through an ether linkage.

Basic Chemical Information

The compound has the following key properties:

| Property | Value |

|---|---|

| CAS Number | 1266115-14-3 |

| Molecular Formula | C16H23BrN2O3 |

| Molecular Weight | 371.27 g/mol |

| IUPAC Name | tert-butyl 3-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-4-5-12(10-19)11-21-14-7-6-13(17)9-18-14/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)Br |

Structural Features

The compound contains several key structural features:

-

A tert-butyloxycarbonyl (Boc) protecting group attached to the piperidine nitrogen

-

A piperidine ring with a substitution at the 3-position

-

A methylene ether linkage connecting the piperidine ring to the pyridine moiety

-

A 5-bromopyridin-2-yl group with the bromine at the 5-position

These structural elements contribute to the compound's utility in medicinal chemistry and organic synthesis.

Synthesis and Preparation Methods

The synthesis of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves a multi-step process that utilizes specific reagents and controlled reaction conditions.

Alternative Synthetic Approaches

An alternative approach may involve the use of tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate as a key intermediate, which can undergo a nucleophilic substitution reaction with 5-bromopyridin-2-ol in the presence of a suitable base .

Chemical Reactions and Reactivity

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate participates in various chemical reactions due to its functional groups, making it a valuable building block in organic synthesis.

Substitution Reactions

The bromopyridine moiety is particularly reactive toward nucleophilic substitution reactions. The bromine at the 5-position can be replaced by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Coupling Reactions

The compound is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids or esters. These reactions typically employ palladium catalysts like Pd(PPh3)4 and bases such as potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary amine functionality of the piperidine ring, enabling further functionalization.

Product Formation

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals with targeted biological activities.

Scientific Research Applications

The compound has found significant applications in scientific research, particularly in medicinal chemistry and drug development.

Medicinal Chemistry Applications

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate serves as an important scaffold in medicinal chemistry due to its structural features that allow for diverse modifications. It is primarily investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets involved in various diseases.

Anticancer Research

Recent research has highlighted the anticancer properties of this compound and its derivatives. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, with dose-dependent cytotoxicity observed.

Researchers have documented that compounds with similar structures can inhibit enzymes linked to cancer progression, suggesting that tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate may exhibit comparable properties.

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects, particularly through the modulation of immune checkpoints. Experimental studies using mouse splenocytes have shown that related compounds could enhance immune responses against tumor cells by inhibiting pathways such as PD-1/PD-L1, indicating potential applications in immunotherapy.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate primarily involves its interaction with specific molecular targets. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity.

The piperidine ring provides structural stability and enhances binding affinity to target molecules, contributing to the compound's biological activity.

Comparison with Similar Compounds

To better understand the unique properties of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, it is valuable to compare it with structurally similar compounds.

Structural Analogs

Several structurally related compounds can be compared:

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | 1010114-48-3 | Substitution at 4-position of piperidine instead of 3-position |

| tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | 1065484-40-3 | Bromine at 6-position of pyridine instead of 5-position |

| tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | 939986-14-8 | Methyl group at 5-position instead of bromine |

| tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate | 622387-27-3 | Direct attachment of pyridine to piperidine without ether linkage |

| tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | N/A | Lacks the pyridine ether component |

Comparative Properties and Applications

The positioning of functional groups and substituents significantly affects the reactivity and biological properties of these compounds:

-

The 3-position substitution on the piperidine ring (as in tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate) provides a different spatial orientation compared to the 4-position substitution, potentially affecting binding to biological targets .

-

The position of the bromine atom on the pyridine ring (5-position versus 6-position) alters the electronic distribution and reactivity of the pyridine moiety, potentially affecting its participation in coupling reactions and interactions with biological targets .

-

The replacement of bromine with a methyl group (as in tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate) changes the electronic properties and creates a less reactive but potentially more metabolically stable compound .

-

The presence of the ether linkage in tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate provides conformational flexibility that is absent in compounds with direct attachment of the pyridine to the piperidine ring .

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its combination of the bromopyridine moiety and a piperidine ring with specific substitution patterns, which provides distinct reactivity and binding properties.

Biological Activity

The biological activity of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is of significant interest in pharmaceutical research due to its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several potential pharmacological properties:

-

Enzyme Inhibition: Studies suggest that compounds with similar structures can inhibit enzymes linked to cancer progression, indicating potential anticancer activity.

-

Cytotoxicity: In vitro studies have demonstrated dose-dependent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range, suggesting potent anticancer effects.

-

Immunomodulation: Experimental evidence suggests potential immunomodulatory effects, particularly through the inhibition of immune checkpoint pathways like PD-1/PD-L1.

Structure-Activity Relationships

The biological activity of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is closely related to its structural features:

-

The bromopyridine moiety is essential for interaction with target proteins, potentially forming covalent bonds with nucleophilic sites on these proteins.

-

The piperidine ring provides structural stability and enhances binding affinity to target molecules.

-

The positioning of the substituents and the conformational flexibility provided by the ether linkage contribute to the compound's ability to fit within binding pockets of target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume